molecular formula C10H12BrClN2 B13544821 1-(2-Bromo-4-chlorophenyl)piperazine

1-(2-Bromo-4-chlorophenyl)piperazine

Katalognummer: B13544821
Molekulargewicht: 275.57 g/mol
InChI-Schlüssel: WGUWDXRUAVJHQG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Bromo-4-chlorophenyl)piperazine is a chemical compound with the molecular formula C10H12BrClN2 It belongs to the class of piperazine derivatives, which are known for their wide range of biological and pharmaceutical activities

Vorbereitungsmethoden

The synthesis of 1-(2-Bromo-4-chlorophenyl)piperazine typically involves the reaction of 2-bromo-4-chloroaniline with piperazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of advanced techniques such as solid-phase synthesis or catalytic processes to enhance yield and purity.

    Synthetic Route:

Analyse Chemischer Reaktionen

1-(2-Bromo-4-chlorophenyl)piperazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where the bromine or chlorine atoms are replaced by other functional groups. Common reagents for these reactions include nucleophiles like sodium azide or potassium cyanide.

Wissenschaftliche Forschungsanwendungen

1-(2-Bromo-4-chlorophenyl)piperazine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 1-(2-Bromo-4-chlorophenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

1-(2-Bromo-4-chlorophenyl)piperazine can be compared with other similar compounds, such as:

    1-(3-Chlorophenyl)piperazine: This compound has a similar structure but lacks the bromine atom. It is known for its psychoactive properties and is used in research related to central nervous system disorders.

    1-(3-Trifluoromethylphenyl)piperazine: This compound contains a trifluoromethyl group instead of the bromine and chlorine atoms. It is studied for its potential use as a pharmaceutical intermediate.

The uniqueness of this compound lies in its specific combination of bromine and chlorine atoms, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C10H12BrClN2

Molekulargewicht

275.57 g/mol

IUPAC-Name

1-(2-bromo-4-chlorophenyl)piperazine

InChI

InChI=1S/C10H12BrClN2/c11-9-7-8(12)1-2-10(9)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2

InChI-Schlüssel

WGUWDXRUAVJHQG-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1)C2=C(C=C(C=C2)Cl)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.